2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate
Overview
Description
Dehydronitrosonisoldipine is an impurity of Nisoldipine. Nisoldipine is a dihydropyridine calcium channel blocker and it is antihypertensive and antianginal.
Scientific Research Applications
Reactivity Insights : The reactivity of the compound is influenced by the position of the nitrogen atom in the pyridyl substituent, affecting the yield of final products like completely substituted p-nitrosophenols. Notably, the nearly coplanar arrangement of the carbonyl group linked to C2 of the pyridine ring reduces its reactivity, a phenomenon supported by DFT B3LYP-D3/6-311G(d,p) quantum chemical calculations (Root et al., 2019).
Asymmetric Synthesis : Research has delved into the asymmetric synthesis of related compounds like 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate. These syntheses use materials like methyl acetoacetate and ethyl acetoacetate, with chiral phase transfer catalysts. Such syntheses offer valuable insights into the structural characterizations and enantiomeric purity of the resulting compounds (Chen Si-haia, 2011).
Synthesis of Heterocyclic Compounds : The compound serves as a precursor in the synthesis of novel heterocyclic compounds, demonstrating potential hypertensive activity. This includes the formation of compounds like 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides, showcasing the compound's role in complex synthetic pathways (Kumar & Mashelker, 2007).
Study of Reactivity in Different Conditions : Investigations into the reactivity of related compounds like 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde with amino-6-oxopyridine-3-carboxylate derivatives under various conditions have been pivotal. These studies provide deeper insights into how different solvents and reaction conditions can influence the formation of diverse products, expanding the understanding of the compound's chemical behavior (El‐Shaaer et al., 2014).
Kinetic Resolution Studies : The compound is instrumental in studies related to the enantioselectivity of Candida rugosa lipase in kinetic resolutions, highlighting the influence of structural factors like acyl chain length and branching on enantioselectivity. This reflects its role in understanding enzyme-substrate interactions and the creation of enantiomerically pure substances (Sobolev et al., 2002).
properties
IUPAC Name |
2,6-dimethyl-5-(3-methylbutan-2-yloxycarbonyl)-4-(2-nitrosophenyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-10(2)13(5)27-20(25)17-12(4)21-11(3)16(19(23)24)18(17)14-8-6-7-9-15(14)22-26/h6-10,13H,1-5H3,(H,23,24)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQILAUVQAVWHF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C(C)C)C2=CC=CC=C2N=O)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N2O5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30832578 | |
Record name | 2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30832578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate | |
CAS RN |
87375-91-5 | |
Record name | 2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30832578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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